molecular formula C13H20N2 B1275746 1-benzyl-N-methylpiperidin-4-amine CAS No. 7006-50-0

1-benzyl-N-methylpiperidin-4-amine

Cat. No.: B1275746
CAS No.: 7006-50-0
M. Wt: 204.31 g/mol
InChI Key: RGEQSTMITLEXKD-UHFFFAOYSA-N
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Description

1-benzyl-N-methylpiperidin-4-amine is a chemical compound with the molecular formula C13H20N2. It is also known by other names such as N-benzyl-N-(1-methyl-4-piperidinyl)amine. This compound is a liquid at room temperature and has a boiling point of 110°C at 0.7mBar . It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-benzyl-N-methylpiperidin-4-amine can be achieved through several methods. One approach involves the reaction of 4-methylpicoline with benzyl chloride, followed by a selective reduction, providing the N-benzyl tetrahydropiperidine. This compound is then treated with BF3·OEt2, BH3, and H2O2 to give the alcohol derivative 1-benzyl-N,4-dimethylpiperidin-3-amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-benzyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding N-oxide derivative, while reduction with lithium aluminum hydride can produce the fully reduced amine .

Mechanism of Action

The mechanism of action of 1-benzyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure allows it to interact with various receptors and enzymes in the body. For instance, it can act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selective release is due to its affinity for the respective transporters and receptors, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

1-benzyl-N-methylpiperidin-4-amine can be compared with other similar compounds, such as N-benzyl-1-methylpiperidin-4-amine and 1-benzyl-4-methylpiperidin-4-amine . These compounds share the piperidine ring structure but differ in the position and nature of the substituents. The unique aspect of this compound is its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the N-methyl substitution enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

Properties

IUPAC Name

1-benzyl-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEQSTMITLEXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399748
Record name 1-Benzyl-N-methylpiperidin-4-amine
Source EPA DSSTox
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7006-50-0
Record name N-Methyl-1-(phenylmethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7006-50-0
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Record name 1-Benzyl-N-methylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-N-methylpiperidin-4-amine
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Synthesis routes and methods I

Procedure details

A mixture of 1-benzyl-4-piperidone (XXV, Chart G, 24.5 mL, 0.1295 mol), N-methylamine hydrochloride (44.75 g, 0.6628 mol) and methanol (50 ml) is stirred for 35 minutes at 20-25°, at which time additional methanol (10 ml) is added. The mixture is then cooled in an ice bath and a solution of sodium cyanoborohydride (9.1749 g, 0.1460 mol) in methanol (68 ml) is added to the mixture. The mixture is stirred for 5 min and then is allowed to warm to 20-25°. After 1.25 hr the mixture is concentrated under reduced pressure and saturated aqueous sodium bicarbonate is added. After stirring for 1 hr, the mixture is extracted with dichloromethane and the organic phases are combined, backwashed with saline, dried with magnesium sulfate and concentrated under reduced pressure to give (XXVII). The material is upgraded by forming the dihydrochloride salt and collecting the resulting solids. The dihydrochloride salt is further upgraded by trituration with dichloromethane. The free base (XXVII) is recovered by slurrying the dihydrochloride salt (7.5204 g, 0.02713 mol) in dichloromethane and adding enough saturated sodium bicarbonate to dissolve all the solids and then extracting the aqueous layer exhaustively with dichloromethane to obtain N-(1-benzylpiperidin-4yl)-N-methylamine (XXVII), MS (m/z) 204; IR (neat) 2942, 2796, 2775, 743 and 2749 cm-1.
Quantity
24.5 mL
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44.75 g
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50 mL
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9.1749 g
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68 mL
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10 mL
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Synthesis routes and methods II

Procedure details

To a suspension of LAH (0.5 g, 5 eq) in THF (10 mL), was added 7a and the mixture was refluxed for 72 h. After allowing the reaction mix to cool down to room temperature, 0.5 mL of water, 1 mL of 1 M sodium hydroxide and 1.5 mL of water were added slowly and sequentially. Ethyl acetate was added and the mixture was filtered. Removal of the solvent gave 0.36 g (66% on both steps) of 7b as an oil which was used without further purification on the next step.
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0.5 g
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10 mL
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0.5 mL
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1.5 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1-benzyl-4-piperidone (1.9 g, 10 mmol) in MeOH (10 ml) were added methylamine (8 ml, 16 mmol) and 3 Å molecular sieves. After stirring at RT for 1 h, the reaction was cooled in an ice-bath and 4N HCl in dioxane (2.5 ml, 10 mmole) and NaCNBH3 (1.2 g, 20 mmol) were added. The reaction was stirred at RT overnight. After the reaction was complete, H2O was added the pH was adjusted to 10 with 50% NaOH solution. The product was extracted with EtOAc (100 ml, 3×)from aqueous solution and combined. The combined organic solution was washed with brine, dried over MgSO4, filtered and concentrated to give an oil which was purified by silica flash chromatography, eluting with 8% saturated NH3 /MeOH in CH2Cl2 to give 4-methylamino-1-benzyl piperidine (1.77 g, 8.66 mmol, 86%). FAB Mass [M+1]+35Cl 205.
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1.9 g
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8 mL
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10 mL
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2.5 mL
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1.2 g
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Synthesis routes and methods IV

Procedure details

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[BH3-]C#N
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Synthesis routes and methods V

Procedure details

1-Benzylpiperidin-4-one (5.0 g, 26.315 mmol, 1.0 eq.) was dissolved in MeOH (78 ml); AcOH (0.2 ml) and CH3NH2.HCl (2.6 g, 39.47 mmol, 1.5 eq.) were added and stirring was carried out for 2 hours at RT. NaCNBH3 (3.3 g, 52.63 mmol, 2.0 eq.) was then added in portions at 0° C. and the mixture was stirred for 16 hours at RT. The reaction mixture was concentrated under reduced pressure. The residue was taken up in sat. sodium hydrogen carbonate solution (150 ml) and extracted with DCM (2×200 ml). The combined org. phases were dried over sodium sulfate, concentrated and used in the next stage without being purified further. Yield: 92% (5.0 g, 24.509 mmol)
Quantity
5 g
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78 mL
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0.2 mL
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2.6 g
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3.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-N-methylpiperidin-4-amine
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